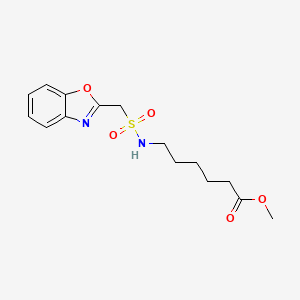

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) typically involves the reaction of benzoxazole derivatives with methanesulfonamide and 6-methyl-hexanoic acid. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzoxazole derivatives.

Aplicaciones Científicas De Investigación

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) has several applications in scientific research:

Chemistry: Used as a reference standard for impurity analysis and as a reagent in organic synthesis.

Biology: Employed in studies involving enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mecanismo De Acción

The mechanism of action of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

Benzoxazole: A parent compound with similar structural features.

Methanesulfonamide: Shares the sulfonamide functional group.

Hexanoic Acid Derivatives: Compounds with similar aliphatic chains.

Uniqueness

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) is unique due to its combination of benzoxazole, sulfonamide, and hexanoate moieties, which confer specific chemical and biological properties not found in other similar compounds .

Actividad Biológica

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores its biological activity, supported by relevant data, case studies, and research findings.

Chemical Profile

- IUPAC Name : methyl 6-(1,3-benzoxazol-2-ylmethylsulfonylamino)hexanoate

- Molecular Formula : C15H20N2O5S

- Molecular Weight : 340.39 g/mol

- CAS Number : 1076198-89-4

- SMILES Notation : COC(=O)CCCCCNS(=O)(=O)Cc1oc2ccccc2n1

Antimicrobial Activity

Benzoxazolemethanesulfonamide derivatives have shown promising antimicrobial properties. A study evaluating various benzoxazole derivatives indicated that many exhibit selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as effective antimicrobial agents. For instance, derivatives with specific substitutions demonstrated enhanced activity against E. coli and S. aureus with MIC values around 6.63 to 6.72 mg/mL .

Anti-inflammatory Properties

The anti-inflammatory effects of benzoxazolemethanesulfonamide derivatives are notable. Research has indicated that compounds in this class can inhibit carrageenan-induced rat paw edema significantly, with some derivatives achieving over 90% inhibition at specific concentrations . This suggests a mechanism of action that could be beneficial in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzoxazolemethanesulfonamide derivatives. Studies have indicated that modifications in the benzoxazole ring and the sulfonamide moiety can lead to variations in biological activity:

| Compound | Substituent | MIC (mg/mL) | Activity Type |

|---|---|---|---|

| 4a | None | 6.67 | Antimicrobial |

| 4d | -CH3 | 6.72 | Antimicrobial |

| 4h | -Cl | 6.63 | Antimicrobial |

This table illustrates how different substituents can influence the effectiveness of the compound against various pathogens.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antibacterial activity of several benzoxazole derivatives, including benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate). The results indicated that compounds with electron-donating groups on the benzoxazole ring exhibited higher antibacterial activity compared to those with electron-withdrawing groups .

Study 2: Anti-inflammatory Effects

In another investigation focused on anti-inflammatory properties, compounds similar to benzoxazolemethanesulfonamide were tested for their ability to reduce inflammation in vivo. The study found significant reductions in edema, supporting the hypothesis that these compounds could serve as therapeutic agents for inflammatory diseases .

Propiedades

IUPAC Name |

methyl 6-(1,3-benzoxazol-2-ylmethylsulfonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-21-15(18)9-3-2-6-10-16-23(19,20)11-14-17-12-7-4-5-8-13(12)22-14/h4-5,7-8,16H,2-3,6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATCNPMBKDSDPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCNS(=O)(=O)CC1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652448 | |

| Record name | Methyl 6-{[(1,3-benzoxazol-2-yl)methanesulfonyl]amino}hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-89-4 | |

| Record name | Methyl 6-[[(2-benzoxazolylmethyl)sulfonyl]amino]hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-{[(1,3-benzoxazol-2-yl)methanesulfonyl]amino}hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.